2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate
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Overview
Description
2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate is a fascinating chemical compound with a unique structure that opens doors to innovative studies. This compound has diverse applications in scientific research, ranging from drug synthesis to material sciences.
Preparation Methods
The synthesis of 2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate involves several steps. One common method includes the reaction of 2-methylquinoline with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group, forming new derivatives.
Scientific Research Applications
2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
8-Hydroxyquinoline derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Mesitylene derivatives: These compounds are used in various chemical reactions and have applications in material sciences.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and the formation of unique derivatives.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,4,5-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-12-10-14(3)18(11-13(12)2)24(21,22)23-17-7-5-6-16-9-8-15(4)20-19(16)17/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYWMRYAQFJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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